molecular formula C19H29N3O B14669259 Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- CAS No. 39728-53-5

Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-

Cat. No.: B14669259
CAS No.: 39728-53-5
M. Wt: 315.5 g/mol
InChI Key: FAHQGAUMLWVNRU-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a bicyclic structure, and dimethyl substitutions. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino group and the bicyclic structure. Common reagents used in these reactions include amines, acids, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- may be investigated for its potential therapeutic properties. Researchers may explore its activity as an enzyme inhibitor, receptor agonist/antagonist, or antimicrobial agent.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- include other substituted benzamides and bicyclic amines. Examples include:

  • Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
  • Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
  • Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-

Uniqueness

The uniqueness of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- lies in its specific combination of functional groups and structural features. The presence of the bicyclic structure and dimethyl substitutions distinguishes it from other benzamides, potentially leading to unique chemical and biological properties.

Properties

CAS No.

39728-53-5

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

4-amino-N-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C19H29N3O/c1-13-9-17(20)10-14(2)18(13)19(23)21-7-8-22-11-15-3-4-16(12-22)6-5-15/h9-10,15-16H,3-8,11-12,20H2,1-2H3,(H,21,23)

InChI Key

FAHQGAUMLWVNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NCCN2CC3CCC(C2)CC3)C)N

Origin of Product

United States

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